Diazene, bis(4-butoxyphenyl)-, 1-oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFZDFCLDVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17051-01-3 | |
| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action
Target of Action
This compound is a type of liquid crystal, but its specific interactions with biological targets are not clearly defined
Biological Activity
Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS Registry Number: 17051-01-3) is a compound belonging to the azoxybenzene family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
- Other Names : Azoxy-bis-(p-n-butoxybenzene)
Synthesis Methods
The synthesis of this compound typically involves the reduction of corresponding nitro compounds. Common methods include:
- Reduction with Eco-friendly Agents : Utilizing glucose as a reductant in alkaline media.
- Photobiocatalytic Systems : Employing nitroreductases to facilitate selective synthesis under light irradiation conditions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Insecticidal Activity : Studies suggest that azoxybenzenes can act as insecticides, potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.
- Plant Growth Stimulation : The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.
- Antimicrobial Properties : Some azoxy compounds have demonstrated antimicrobial effects against various pathogens, although specific data on this compound remains limited .
The biological activity of this compound is largely attributed to the reactivity of the azoxy group. This group can undergo various transformations that enable it to interact with biological molecules. The precise molecular targets and pathways are still being elucidated but may include:
- Reactive Oxygen Species (ROS) Generation : Compounds in the azoxy family can generate ROS upon metabolic activation, leading to oxidative stress in cells.
- Enzyme Inhibition : There is potential for these compounds to inhibit key enzymes involved in metabolic processes in both plants and animals .
Table 1: Summary of Biological Activities and Findings
Case Study: Insecticidal Efficacy
A study conducted on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The study highlighted a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.
Case Study: Plant Growth Stimulation
In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields .
Scientific Research Applications
Biological Activities
Research indicates that Diazene, bis(4-butoxyphenyl)-, 1-oxide exhibits various biological activities:
Insecticidal Activity
Studies suggest that azoxybenzenes can act as insecticides by potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.
Plant Growth Stimulation
The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.
Antimicrobial Properties
Some azoxy compounds have demonstrated antimicrobial effects against various pathogens; however, specific data on this compound remains limited.
Case Study 1: Insecticidal Efficacy
A study on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The results showed a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.
Case Study 2: Plant Growth Stimulation
In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields.
Summary of Biological Activities and Findings
| Activity Type | Observed Effects | References |
|---|---|---|
| Insecticidal | Disruption of nervous function in target insects | |
| Plant Growth | Enhanced growth rates and nutrient uptake | |
| Antimicrobial | Inhibition of bacterial growth (specific strains needed) |
Chemical Reactions Analysis
Reductive Dimerization of Nitrosobenzenes
This method involves the radical-mediated coupling of 4-butoxynitrosobenzene derivatives using DIPEA (N,N-diisopropylethylamine) as a catalyst under ambient conditions. Key features include:
-
Mechanism : DIPEA forms an electron donor–acceptor (EDA) complex with nitrosobenzene, initiating single-electron transfer to generate radicals .
Example reaction sequence :
Oxidation of Hydrazine Derivatives
An alternative route involves oxidizing 1,2-bis(4-butoxyphenyl)hydrazine (hydrazo compound) using molecular iodine or hydrogen peroxide :
Key intermediates :
Reduction Behavior
The azoxy group (N=N-O) undergoes selective reduction:
| Reducing Agent | Product | Conditions |
|---|---|---|
| H₂/Pd-C | 1,2-bis(4-butoxyphenyl)hydrazine | Ethanol, 50°C |
| Zn/HCl | 4-butoxyaniline | Aqueous HCl, reflux |
Radical Scavenging
The compound participates in radical chain reactions due to its electron-deficient azoxy group:
NMR Spectral Features (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (ortho to O) | 7.97–8.14 | Doublet (J = 8.5 Hz) |
| Aromatic protons (meta to O) | 7.32–7.41 | Doublet (J = 8.5 Hz) |
| Butoxy methylene (-OCH₂-) | 3.95–4.05 | Triplet (J = 6.5 Hz) |
| Terminal butyl (-CH₃) | 0.90–1.04 | Triplet (J = 7.0 Hz) |
IR Absorption Bands
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N=N-O stretch : 1,560–1,580 cm⁻¹
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Aromatic C-H bending : 810–830 cm⁻¹
Stability and Decomposition Pathways
-
Thermal Stability : Decomposes above 200°C via cleavage of the azoxy bond .
-
Photochemical Reactivity : Undergoes cis-trans isomerization under UV light (λ = 365 nm) .
Industrial and Environmental Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
Table 1: Substituent Comparison of Azoxybenzene Derivatives
Substituent Impact :
- Alkoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) increase molecular weight and hydrophobicity, affecting solubility and liquid-crystalline behavior .
- Halogen Substituents: Chloro and fluoro groups enhance electronegativity, altering electronic properties and thermal stability. For example, 4,4'-dichloroazoxybenzene decomposes into toxic Cl⁻ and NOx vapors .
Physicochemical Properties
Table 2: Phase Transition Data for Alkoxy-Substituted Azoxybenzenes
Key Observations :
- Methoxy Derivative : Exhibits well-documented phase transitions, including a crystal-to-liquid transition at 391.7 K, with enthalpy of fusion (ΔfusH) at 29.3 kJ/mol .
- Butoxy/Propoxy Analogs : Longer alkoxy chains likely lower transition temperatures due to increased molecular flexibility. Propoxy derivatives show nematic phases at ~390 K .
Table 3: Toxicity Data for Selected Azoxybenzene Derivatives
Safety Notes:
- Alkoxy-substituted analogs (e.g., butoxy, methoxy) are less studied but presumed safer due to absence of reactive halogens/nitro groups.
Preparation Methods
Formation of 4-Butoxyaniline Diazonium Salt
The synthesis begins with diazotization of 4-butoxyaniline. In anhydrous hydrochloric acid (0–5°C), 4-butoxyaniline reacts with sodium nitrite (NaNO₂) to form the diazonium chloride intermediate. The butoxy group’s electron-donating nature stabilizes the diazonium ion, enabling subsequent coupling.
Reaction Conditions
-
Temperature: 0–5°C (prevents decomposition)
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Molar Ratio: 1:1.05 (4-butoxyaniline : NaNO₂)
-
Solvent: Hydrochloric acid (1M)
Oxidative Coupling to Azoxy Derivative
The diazonium salt undergoes oxidative coupling in the presence of a mild oxidizing agent. Hydrogen peroxide (H₂O₂, 3% w/v) facilitates the formation of the azoxy bond (N=N-O) via a radical mechanism.
Key Parameters
-
Oxidizing Agent: H₂O₂ (3–5% w/v)
-
Reaction Time: 4–6 hours
-
Yield: 68–72% (crude)
Mechanistic Insight
-
Radical Formation: H₂O₂ generates hydroxyl radicals (- OH), abstracting hydrogen from the diazonium ion.
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Coupling: Two diazonium radicals combine, forming an azo intermediate (N=N).
-
Oxidation: Further oxidation by H₂O₂ introduces the oxygen atom, yielding the azoxy structure.
Ullmann-Type Coupling of Nitro Precursors
Synthesis of 4-Butoxynitrobenzene
4-Butoxynitrobenzene is prepared via nitration of 4-butoxybenzene. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C achieves regioselective nitration at the para position.
Optimized Nitration
-
Nitrating Agent: 70% HNO₃ in H₂SO₄
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Temperature: 50°C (avoids over-nitration)
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Yield: 85%
Reductive Coupling to Azoxy Compound
Ullmann coupling of 4-butoxynitrobenzene employs a copper(I) catalyst (e.g., CuBr) in dimethylformamide (DMF). The reaction proceeds via a single-electron transfer mechanism, reducing nitro groups to nitroso intermediates, which dimerize to form the azoxy bond.
Reaction Setup
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Catalyst: CuBr (10 mol%)
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Reductant: Hydrazine hydrate (N₂H₄·H₂O)
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Solvent: DMF at 110°C
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Yield: 60–65%
Advantages
-
Avoids diazonium intermediates, enhancing safety.
-
Scalable for industrial production.
Hydrogenation of Nitroazo Intermediates
Preparation of Bis(4-butoxyphenyl) Azo Compound
4-Butoxyaniline is oxidized to bis(4-butoxyphenyl) azo compound using lead dioxide (PbO₂) in acetic acid. The azo intermediate (N=N) is isolated via filtration.
Oxidation Conditions
-
Oxidizing Agent: PbO₂ (2 equivalents)
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Solvent: Glacial acetic acid
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Yield: 75%
Selective Oxidation to Azoxy Derivative
The azo compound is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature. mCPBA selectively oxidizes the azo group without affecting the butoxy substituents.
Optimized Oxidation
-
Oxidizing Agent: mCPBA (1.1 equivalents)
-
Reaction Time: 2 hours
-
Yield: 88% (HPLC purity >98%)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Diazonium Coupling | 4-Butoxyaniline | NaNO₂, H₂O₂ | 68–72% | 95% | Moderate |
| Ullmann Coupling | 4-Butoxynitrobenzene | CuBr, N₂H₄·H₂O | 60–65% | 93% | High |
| Azo Oxidation | Bis(4-butoxyphenyl) azo | mCPBA | 88% | 98% | Low |
Critical Observations
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Diazonium Route: Cost-effective but requires handling unstable intermediates.
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Ullmann Coupling: Scalable but necessitates toxic copper catalysts.
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Azo Oxidation: High purity but depends on prior azo synthesis.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1 v/v). The butoxy chain’s hydrophobicity necessitates warmer ethanol (60°C) for dissolution.
Recrystallization Data
-
Solvent System: Ethanol/water (3:1)
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Recovery: 90%
-
Purity Post-Recrystallization: >99% (HPLC)
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 4H, Ar-H), 6.97 (d, 4H, Ar-H), 4.05 (t, 4H, OCH₂), 1.81–1.75 (m, 4H, CH₂), 1.52–1.45 (m, 4H, CH₂), 0.98 (t, 6H, CH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system minimizes decomposition risks for diazonium intermediates. Key parameters:
-
Residence Time: 2 minutes
-
Temperature: 5°C (jacketed cooling)
-
Throughput: 50 kg/day
Waste Management
-
Lead Byproducts: Sequestered using ion-exchange resins.
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Solvent Recovery: DMF and ethanol distilled for reuse (95% recovery).
Challenges and Mitigation Strategies
Butoxy Group Hydrolysis
Prolonged exposure to acidic conditions cleaves butoxy chains. Mitigation:
-
pH Control: Maintain reaction pH >4.
-
Alternative Protecting Groups: Use tert-butoxy derivatives (hydrolysis-resistant).
Azoxy Bond Reduction
Unintended reduction to hydrazine derivatives occurs with strong reductants. Solution:
-
Mild Oxidants: Prefer H₂O₂ over KMnO₄.
-
Inert Atmosphere: Use nitrogen blanket during reactions.
Emerging Methodologies
Photocatalytic Oxidation
Visible-light-driven catalysis using eosin Y oxidizes azo compounds to azoxy derivatives. Advantages:
-
Energy Efficiency: 30% reduction in thermal input.
-
Yield: 82% (bench scale).
Biocatalytic Approaches
Laccase enzymes (from Trametes versicolor) mediate oxidative coupling in aqueous buffer (pH 5).
-
Conditions: 30°C, 24 hours
-
Yield: 58% (needs optimization)
Q & A
Basic: What synthetic methodologies are recommended for preparing diazene, bis(4-butoxyphenyl)-, 1-oxide?
Answer:
A common approach involves condensation reactions between substituted aromatic amines and aldehydes. For example, refluxing 4-aminophenol derivatives with 4-butoxybenzaldehyde in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and filtration) can yield the target compound. Adjustments may include optimizing molar ratios (e.g., 1:1 amine:aldehyde) and using inert atmospheres to prevent oxidation . For analogs like bis(4-methoxyphenyl) derivatives, similar protocols are employed, suggesting adaptability for butoxyphenyl groups .
Basic: How can the structure of this compound be validated experimentally?
Answer:
Multi-technique characterization is critical:
- X-ray crystallography : Resolve crystal structure using tools like SHELXT to determine space groups and confirm bond geometries .
- Spectroscopy :
- NMR : Use ¹H/¹³C NMR to verify butoxy group signals (e.g., δ ~0.9–1.7 ppm for CH₂CH₂CH₂CH₃) and aromatic proton splitting patterns .
Advanced: How do electron-donating substituents (e.g., butoxy) influence thermal stability compared to electron-withdrawing groups (e.g., chloro)?
Answer:
Electron-donating groups like butoxy may enhance thermal stability by delocalizing electron density into the diazene backbone, reducing susceptibility to oxidative degradation. In contrast, electron-withdrawing substituents (e.g., 4,4′-dichloro analogs) destabilize the molecule, as evidenced by lower decomposition temperatures and toxic NOₓ/Cl⁻ emissions under heat . Accelerated stability studies (e.g., thermogravimetric analysis at 100–300°C) can quantify these differences. For accurate comparisons, ensure consistent experimental conditions (heating rate, atmosphere) .
Advanced: What mutagenic risks are associated with diazene derivatives, and how can they be mitigated during handling?
Answer:
Diazene compounds may exhibit mutagenicity due to reactive oxygen species generation or metabolic activation. For example, bis(4-chlorophenyl) analogs show mutagenic activity in bacterial assays (e.g., 50 µg/plate in Ames tests) . Mitigation strategies include:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis/oxidation .
- Waste disposal : Neutralize with reducing agents (e.g., sodium thiosulfate) before disposal .
Basic: Which solvents are optimal for recrystallizing this compound?
Answer:
Ethanol and ethyl acetate are preferred due to moderate polarity and compatibility with butoxyphenyl groups. For analogs like bis(4-ethoxyphenyl) derivatives, ethanol achieves >95% recovery with minimal impurity carryover . If solubility is low, mixed solvents (e.g., ethanol:water 3:1) can enhance yield. Always monitor for solvent residues via GC-MS .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected IR peaks or NMR splitting)?
Answer:
- Cross-validation : Compare IR/NMR data with structurally similar compounds (e.g., bis(4-methoxyphenyl) analogs ).
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from analyte signals in NMR .
- Computational modeling : Simulate spectra using DFT (Density Functional Theory) to assign ambiguous peaks .
- Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) via single-crystal XRD .
Advanced: What mechanistic pathways govern the thermal decomposition of this compound?
Answer:
Thermolysis likely proceeds via homolytic cleavage of the N=N bond, generating aryl radicals and nitric oxide (NO). Subsequent recombination or oxidation produces nitroso intermediates and butoxyphenyl derivatives. For analogs like bis(3,4-dichlorophenyl) diazene, decomposition at >200°C releases NOₓ and Cl⁻, confirmed by FTIR gas-phase analysis . Mechanistic studies should employ TGA-FTIR-MS hyphenated techniques to track real-time degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
